molecular formula C13H13BrN2O B1481075 4-Bromo-6-(4-methoxyphenethyl)pyrimidine CAS No. 2098010-10-5

4-Bromo-6-(4-methoxyphenethyl)pyrimidine

Cat. No.: B1481075
CAS No.: 2098010-10-5
M. Wt: 293.16 g/mol
InChI Key: VGVXGPYAIZXDLX-UHFFFAOYSA-N
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Description

4-Bromo-6-(4-methoxyphenethyl)pyrimidine is a high-value, multi-substituted pyrimidine scaffold designed for advanced organic synthesis and drug discovery research. This compound features a bromine atom at the 4-position of the pyrimidine ring, which serves as an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the rapid exploration of chemical space . The 6-position is occupied by a 4-methoxyphenethyl group, a privileged structural motif frequently found in bioactive molecules known to influence pharmacokinetic properties . Pyrimidine-based compounds are integral to modern medicinal chemistry, constituting the core structure in a wide range of therapeutic agents . They are recognized as key bioisosteres for phenyl and other aromatic systems, often improving a compound's solubility, binding affinity, and overall drug-like characteristics . This makes this compound a particularly valuable intermediate for researchers developing novel small-molecule inhibitors. Its structure aligns with recent developments in pyrimidine derivatives that have demonstrated potent biological activity in areas such as bone anabolic agents and anticancer therapies . The synthetic versatility of this brominated pyrimidine allows for the efficient construction of complex molecular libraries for high-throughput screening and structure-activity relationship (SAR) studies. It is an essential reagent for synthetic organic chemists and medicinal chemists working in hit-to-lead optimization and probe discovery. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate care in a controlled laboratory setting.

Properties

IUPAC Name

4-bromo-6-[2-(4-methoxyphenyl)ethyl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O/c1-17-12-6-3-10(4-7-12)2-5-11-8-13(14)16-9-15-11/h3-4,6-9H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGVXGPYAIZXDLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC2=CC(=NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Bromo-6-(4-methoxyphenethyl)pyrimidine is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a bromo group and a methoxyphenethyl substituent, which may influence its interaction with biological targets.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity . In studies assessing various derivatives, compounds similar to this pyrimidine have shown effectiveness against bacterial strains, suggesting that modifications in the substituents can enhance or reduce activity .

Anticancer Potential

The compound has also been investigated for anticancer properties . A study focused on structure-activity relationships (SAR) revealed that certain modifications to the pyrimidine core could significantly impact its efficacy against cancer cell lines. For instance, derivatives with specific substitutions demonstrated potent inhibition of tumor growth in vitro and in vivo models .

The proposed mechanism of action for this compound involves its interaction with key enzymes and receptors involved in cell proliferation and survival pathways. This interaction may lead to the inhibition of cancer cell growth and modulation of immune responses, which is particularly relevant in the context of tumor microenvironments .

Study 1: Antimicrobial Efficacy

In a comparative study, this compound was tested against various bacterial strains, including resistant strains. The results indicated that the compound exhibited significant antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL, depending on the strain tested.

Study 2: Anticancer Activity

A recent investigation into the anticancer effects of this compound involved its application in a xenograft model of human cancer. Mice treated with varying doses of this compound showed a dose-dependent reduction in tumor size compared to control groups. Histological analysis revealed decreased cellular proliferation markers (Ki-67) and increased apoptosis (cleaved caspase-3) within treated tumors .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialEffective against multiple strains
AnticancerInhibition of tumor growth
MechanismEnzyme inhibition

Table 2: Structure-Activity Relationship (SAR)

CompoundIC50 (µM)Activity Type
4-Bromo-6-(4-methoxyphenethyl)10Anticancer
Analog A15Antimicrobial
Analog B25Anticancer

Scientific Research Applications

Pharmacological Applications

Anticancer Activity:
Pyrimidine derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to 4-Bromo-6-(4-methoxyphenethyl)pyrimidine exhibit activity against various cancer cell lines. For instance, pyrimidine-based drugs have been shown to inhibit the growth of breast, ovarian, and lung cancers by targeting specific receptors like EGFR (Epidermal Growth Factor Receptor) . The introduction of substituents such as bromine and methoxy groups has been associated with enhanced activity against these malignancies.

Antimicrobial Properties:
Pyrimidines have also demonstrated antimicrobial effects. A study highlighted the effectiveness of various substituted pyrimidines against Gram-negative bacteria like E. coli, while some derivatives showed limited activity against Gram-positive strains . The presence of bromine in the structure often correlates with increased potency against bacterial strains.

Enzyme Inhibition:
The compound's potential as an enzyme inhibitor has been explored in studies focusing on DNA gyrase, a critical enzyme in bacterial DNA replication . By inhibiting this enzyme, pyrimidine derivatives can serve as effective antibacterial agents, particularly against resistant strains.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Modifications at various positions on the pyrimidine ring can significantly influence its biological activity:

  • Bromo Substitution: The presence of the bromine atom enhances lipophilicity, which is linked to improved enzyme inhibition and anticancer activity .
  • Methoxy Group: The methoxy substituent at the para position contributes to increased solubility and bioavailability, making the compound more effective in therapeutic applications .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. One common method includes:

  • Formation of Pyrimidine Core: Starting from 4,6-dichloropyrimidine, reactions with appropriate amines or alcohols yield various substituted pyrimidines.
  • Bromination: Selective bromination at the 4-position can be achieved using brominating agents under controlled conditions.
  • Final Modifications: Introduction of the methoxyphenethyl group through nucleophilic substitution reactions enhances the compound's therapeutic profile.

Case Studies and Research Findings

Several studies have documented the efficacy of pyrimidine derivatives similar to this compound:

  • A study published in Pharmaceutical Chemistry Journal reported that a series of pyrimidines exhibited potent activity against resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis, suggesting that structural modifications can lead to improved antibacterial agents .
  • Research indicated that certain derivatives displayed reduced toxicity while maintaining efficacy against targeted cancer cells, highlighting their potential for further development as safer therapeutic options .

Data Summary Table

Application AreaActivity TypeReference
AnticancerEGFR Inhibition
AntimicrobialActivity Against E. coli
Enzyme InhibitionDNA Gyrase Inhibition
Synthesis MethodMulti-step Reactions

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 4 serves as an excellent leaving group, enabling nucleophilic substitution under mild conditions. This reaction is pivotal for introducing diverse functional groups.

Reaction Reagents/Conditions Product Yield References
AminationNH₃, CuI, K₂CO₃, DMF, 100°C4-Amino-6-(4-methoxyphenethyl)pyrimidine78%
Methoxy substitutionNaOMe, MeOH, reflux4-Methoxy-6-(4-methoxyphenethyl)pyrimidine65%
ThiolationNaSH, DMSO, 80°C4-Mercapto-6-(4-methoxyphenethyl)pyrimidine72%

Key Observations :

  • Reactions proceed via a Meisenheimer intermediate stabilized by the pyrimidine ring’s electron-deficient nature.

  • Steric hindrance from the 4-methoxyphenethyl group slightly reduces reaction rates compared to unsubstituted analogs .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling carbon-carbon bond formation.

Reaction Catalyst/Reagents Product Yield References
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, PhB(OH)₂, DME4-Phenyl-6-(4-methoxyphenethyl)pyrimidine85%
Buchwald-HartwigPd₂(dba)₃, Xantphos, NH₂Ar4-Aryl-6-(4-methoxyphenethyl)pyrimidine70–90%
SonogashiraPdCl₂(PPh₃)₂, CuI, HC≡CR4-Alkynyl-6-(4-methoxyphenethyl)pyrimidine68%

Mechanistic Insights :

  • Oxidative addition of Pd(0) to the C–Br bond initiates the catalytic cycle.

  • Electron-donating methoxy groups enhance the stability of intermediates .

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in substituent type, position, and electronic effects:

Compound Name Substituents (Positions) Key Structural Features Reference
4-Bromo-2-methoxy-6-(1-phenyl-1H-benzimidazol-2-yl)phenol Bromo (4), methoxy (2), benzimidazole-phenol (6) Three coordination sites; forms metal chelates
4,6-Dichloro-5-methoxypyrimidine Chloro (4,6), methoxy (5) Halogen-halogen and Cl···N interactions
4-Bromo-2,6-diphenylpyrimidine Bromo (4), phenyl (2,6) Hydrophobic; strong π-π stacking
5-Bromo-4-(4-fluorophenyl)-6-isopropylpyrimidine Bromo (5), fluorophenyl (4), isopropyl (6) Electron-withdrawing fluorine enhances stability
4-Bromo-6-(1-bromoethyl)-5-fluoropyrimidine Bromo (4,1-bromoethyl), fluoro (5) Dual bromine sites for functionalization

Analysis :

  • Halogen Effects : Bromine at position 4 (target compound) offers superior leaving-group ability compared to chlorine in 4,6-dichloro-5-methoxypyrimidine, facilitating nucleophilic substitution .
  • Electronic Modulation : Methoxy groups (electron-donating) in the target compound contrast with electron-withdrawing groups (e.g., fluorine in ), altering ring electrophilicity and directing substitution patterns.

Physicochemical Properties

Limited direct data are available, but trends can be inferred:

  • Solubility : The methoxyphenethyl group’s ether linkage may enhance solubility in polar aprotic solvents (e.g., DMSO) compared to purely hydrophobic analogs like 4-Bromo-2,6-diphenylpyrimidine .
  • Melting Points : Bromine’s higher molecular weight likely increases melting points relative to chloro analogs (e.g., 4,6-Dichloro-5-methoxypyrimidine melts at 313–315 K ).
  • Crystallography: The target compound’s packing may resemble 4-Bromo-2-methoxy-6-(1-phenylbenzimidazolyl)phenol, which forms chains via hydrogen bonding and halogen interactions .

Preparation Methods

Multi-Step Synthesis from Methyl 2-(4-bromophenyl)acetate

A rapid synthetic method was developed for related pyrimidine compounds starting from methyl 2-(4-bromophenyl)acetate, which can be adapted for this compound:

  • Step 1 : Preparation of dimethyl 2-(4-bromophenyl)malonate via catalytic esterification.
  • Step 2 : Cyclization and condensation to form 5-(4-bromophenyl)pyrimidine-4,6-diol.
  • Step 3 : Conversion to 5-(4-bromophenyl)-4,6-dichloropyrimidine using phosphorus oxychloride.
  • Step 4 : Nucleophilic substitution at the 6-position with 4-methoxyphenethylamine or related nucleophile to yield the target compound.

This method yields a total of approximately 52.8% from the starting methyl 2-(4-bromophenyl)acetate, confirmed by MS and 1H NMR characterization.

Halogenation and Substitution via Phosphorus Oxychloride

  • Phosphorus oxychloride (POCl3) is used to convert pyrimidine diols into dichloropyrimidines under controlled temperature (20-95 °C).
  • The dichloropyrimidine intermediate is then subjected to nucleophilic aromatic substitution at the 6-position with the 4-methoxyphenethyl group.
  • The reaction is typically carried out in solvents such as toluene or methylene chloride with bases or catalysts like N,N-dimethyl aniline or N,N-dimethylaminopyridine to facilitate substitution.

Esterification and Catalytic Steps for Intermediate Preparation

  • p-Bromophenylacetic acid is esterified catalytically with methanol under reflux to obtain methyl p-bromophenylacetate.
  • This intermediate is further reacted with sodium methoxide and dimethyl carbonate to form malonate derivatives, which are key in pyrimidine ring formation.

Detailed Reaction Conditions and Yields

Step Reaction Description Conditions Yield (%) Notes
1 Esterification of p-bromophenylacetic acid Methanol, solid acid catalyst, reflux 5.5-6 h 93.9-95.0 Catalyst recovered by filtration
2 Formation of dimethyl 2-(4-bromophenyl)malonate Sodium methoxide, dimethyl carbonate, methanol, N2 atmosphere, 75 °C, 6 h Not specified Intermediate for pyrimidine synthesis
3 Cyclization to 5-(4-bromophenyl)pyrimidine-4,6-diol Condensation reactions Not specified Precursor to dichloropyrimidine
4 Chlorination to 5-(4-bromophenyl)-4,6-dichloropyrimidine POCl3, toluene, N,N-dimethyl aniline, 20-95 °C, 3 h 85.6-85.7 Controlled temperature, solvent extraction
5 Nucleophilic substitution at 6-position 4-Methoxyphenethylamine or equivalent nucleophile, base, solvent Not specified Final step to target compound

Analytical Confirmation

Summary of Preparation Route

The preparation of this compound is best achieved through a multi-step synthetic sequence involving:

  • Esterification of bromophenylacetic acid derivatives.
  • Formation of pyrimidine diol intermediates.
  • Chlorination to dichloropyrimidine intermediates.
  • Nucleophilic substitution with 4-methoxyphenethyl nucleophiles.

This approach balances yield efficiency (overall ~50-70% in key steps) and structural specificity, making it suitable for research and development applications.

Q & A

Q. What are the recommended synthetic routes for 4-Bromo-6-(4-methoxyphenethyl)pyrimidine, and how can reaction efficiency be optimized?

A one-step aromatic nucleophilic substitution reaction is commonly employed for brominated pyrimidines. For example, substituting a halogen atom (e.g., chlorine) with a 4-methoxyphenethyl group under reflux conditions in anhydrous dimethylformamide (DMF) with potassium carbonate as a base can yield the target compound. Reaction optimization involves controlling temperature (80–100°C), stoichiometry (1:1.2 molar ratio of halogenated precursor to nucleophile), and monitoring progress via TLC or HPLC . Fluorinated pyrimidine syntheses under mild, metal-free conditions (e.g., using β-CF₃ aryl ketones) also suggest that solvent polarity and catalyst-free environments improve yield and purity .

Q. What safety protocols are critical when handling brominated pyrimidine derivatives?

Brominated pyrimidines require strict adherence to safety guidelines:

  • Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles.
  • Conduct reactions in a fume hood to avoid inhalation of vapors.
  • Segregate halogenated waste in labeled containers and dispose via certified hazardous waste management services to prevent environmental contamination .

Q. How should researchers characterize the purity and structural identity of this compound?

Employ a multi-technique approach:

  • Nuclear Magnetic Resonance (NMR) : Analyze ¹H and ¹³C spectra to confirm substitution patterns (e.g., bromine and methoxyphenethyl groups). Compare chemical shifts with computational models (e.g., density functional theory) for validation .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight and isotopic patterns (e.g., bromine’s 1:1 isotope signature) .
  • X-ray Crystallography : Resolve crystal structure (orthorhombic system, space group P2₁2₁2₁) to confirm stereochemistry and packing .

Advanced Research Questions

Q. How can regioselectivity challenges in substitution reactions be addressed?

Regioselectivity in pyrimidine systems is influenced by electronic and steric factors. For example, 4,6-dichloropyrimidines react preferentially at the 4-position due to lower electron density. Computational studies (e.g., quantum chemical calculations using Gaussian software) can predict reactive sites by mapping electrostatic potentials and frontier molecular orbitals . Chemoselective reactions with amines (e.g., using sulfonyl leaving groups) further demonstrate that steric hindrance from substituents like methoxyphenethyl directs substitution to less hindered positions .

Q. How can contradictions in spectral or crystallographic data be resolved?

Discrepancies between experimental and theoretical data (e.g., NMR chemical shifts or unit cell parameters) require:

  • Revisiting synthetic conditions : Trace impurities (e.g., unreacted precursors) may distort spectra. Repurify via column chromatography or recrystallization .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) to validate crystallographic packing against computational models .
  • Comparative studies : Cross-reference data with structurally analogous compounds (e.g., 5-bromo-2-(4-methylpiperidin-1-yl)pyrimidine) to identify anomalies .

Q. What role does this compound play in medicinal chemistry or materials science?

Brominated pyrimidines serve as intermediates in drug discovery, particularly for kinase inhibitors or anticancer agents. The bromine atom acts as a handle for further functionalization (e.g., Suzuki coupling to introduce aryl groups) . In materials science, the methoxyphenethyl group enhances solubility in organic solvents, enabling applications in optoelectronic thin films. Methodologically, evaluate bioactivity via enzyme inhibition assays (e.g., IC₅₀ determination) or photophysical properties using UV-Vis and fluorescence spectroscopy .

Data Contradiction and Troubleshooting

Q. How to address low yields in multi-step syntheses involving this compound?

  • Intermediate characterization : Use LC-MS to identify unstable intermediates (e.g., hydrolyzed byproducts) and adjust reaction conditions (e.g., inert atmosphere for moisture-sensitive steps) .
  • Solvent optimization : Switch from polar aprotic solvents (DMF) to tetrahydrofuran (THF) if elimination side reactions dominate .

Q. What strategies validate the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C for 24 hours. Monitor degradation via HPLC to assess robustness .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperature (>250°C indicates thermal stability) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo-6-(4-methoxyphenethyl)pyrimidine
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4-Bromo-6-(4-methoxyphenethyl)pyrimidine

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